molecular formula C18H11N3O4 B3053933 2-(4-aminophenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 57037-95-3

2-(4-aminophenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B3053933
CAS No.: 57037-95-3
M. Wt: 333.3 g/mol
InChI Key: CDTNMMUXRATBRS-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS: 57037-95-3) is a naphthalimide derivative with a molecular formula of C₁₈H₁₁N₃O₄ and a molecular weight of 333.30 g/mol . Its structure features a benzo[de]isoquinoline-1,3-dione core substituted with a nitro group at the C-6 position and a 4-aminophenyl group at the imide nitrogen (N-2). This compound is primarily utilized in industrial and scientific research, particularly in applications requiring fluorescence or sensor capabilities due to its electron-withdrawing nitro group and electron-donating aminophenyl moiety .

Properties

IUPAC Name

2-(4-aminophenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O4/c19-10-4-6-11(7-5-10)20-17(22)13-3-1-2-12-15(21(24)25)9-8-14(16(12)13)18(20)23/h1-9H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTNMMUXRATBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)C4=CC=C(C=C4)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368478
Record name 2-(4-Aminophenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57037-95-3
Record name 2-(4-Aminophenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

2-(4-aminophenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents at C-6 Substituents at N-2 (Imide) Key Applications References
2-(4-Aminophenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione (Target) Nitro 4-Aminophenyl Sensors, materials science
NI2: 2-(2-(Dimethylamino)ethyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione Nitro N,N-Dimethylaminoethyl Fluorescent monomers, sensor probes
NI3: 6-Allylamino-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione Allylamino N,N-Dimethylaminoethyl pH/metal ion sensing, copolymers
7f: 6-(Benzimidazolylthio)-2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione Benzimidazolylthio 2-Hydroxyethyl Antifungal agents
20a: 6-Benzyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione Benzyl Hydroxy Antiviral agents

Key Observations :

  • Substituent Position: The target compound’s 4-aminophenyl group at N-2 distinguishes it from NI2 and NI3, which feature alkylamine groups. This substitution enhances π-conjugation and electron donation, impacting photophysical properties .
  • Functional Groups: The nitro group at C-6 in the target compound contrasts with allylamino (NI3) or thio-linked heterocycles (7f), which alter solubility and bioactivity. For example, 7f exhibits antifungal activity (MIC: 0.5–2 μg/mL) due to its thioether linkage , while the target’s nitro group may enhance electron-deficient character for sensor applications .

Key Observations :

  • Synthetic Complexity : The target compound’s synthesis likely involves sequential nitration and amination steps, similar to NI2 . However, thioether-linked derivatives (e.g., 7f) require milder coupling conditions .
  • Thermal Stability : High melting points (>250°C) are common in naphthalimide derivatives due to rigid aromatic cores .

Key Observations :

  • Sensor Ability: NI3’s pH and metal ion sensitivity arises from its dimethylaminoethyl group, while the target’s aminophenyl group may enable similar applications with tunable selectivity .
  • Bioactivity: Thioether derivatives (7f) and benzyl-substituted compounds (20a) prioritize biological activity, whereas the target compound’s nitro and aminophenyl groups suggest materials science or sensing applications .

Biological Activity

Overview

2-(4-aminophenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known by its CAS number 57037-95-3, is a complex organic compound belonging to the isoquinoline derivatives family. This class of compounds is recognized for its diverse biological activities, making it significant in medicinal chemistry and therapeutic development.

The molecular formula of this compound is C18H11N3O4C_{18}H_{11}N_{3}O_{4}. The compound features a nitro group and an amino group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC18H11N3O4C_{18}H_{11}N_{3}O_{4}
Molecular Weight321.30 g/mol
CAS Number57037-95-3

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity
Studies have shown that this compound possesses significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that suggest potential as a chemotherapeutic agent. The mechanism of action is believed to involve the inhibition of specific enzymes and pathways critical for cancer cell proliferation.

Case Study:
In a study published in Molecules, the compound was tested against human breast cancer cell lines (MCF-7). The results indicated an IC50 value of 15 µM, suggesting effective inhibition of cell growth through apoptosis induction .

2. Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. In vitro tests revealed activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Table: Antimicrobial Activity Results

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents .

3. Anti-inflammatory Effects
Preliminary studies suggest that the compound may exhibit anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The nitro and amino groups may facilitate binding to active sites on enzymes involved in cell signaling pathways.
  • Receptor Modulation: The compound may alter receptor activity, influencing cellular responses related to growth and inflammation.

Comparison with Similar Compounds

Compared to other isoquinoline derivatives, such as simple isoquinoline or benzimidazo[2,1-a]isoquinoline, this compound's unique substitution pattern contributes to its distinct biological profile.

Compound NameBiological Activity
IsoquinolineModerate antimicrobial activity
Benzimidazo[2,1-a]isoquinolineLimited anticancer properties
This compound Significant anticancer and antimicrobial activity

Q & A

Q. Table 1: Representative Synthetic Conditions

PrecursorAmineSolventYield (%)Purity (%)Reference
4-Nitro-1,8-naphthalic anhydride4-AminophenolEthanol60–6599.3
6-Bromo derivativePiperazineDMF55–6499.7

Advanced: How can density functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer:
DFT calculations (e.g., B3LYP hybrid functional) with basis sets (6-31G*) model the compound’s HOMO-LUMO gaps, charge distribution, and nitro-group electron-withdrawing effects. Key steps:

Geometry optimization : Minimize energy using exact exchange terms for accuracy .

Solvent effects : Apply polarizable continuum models (PCM) to simulate acetonitrile/water environments .

Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to refine parameters .

Basic: What spectroscopic techniques are critical for structural validation?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., nitro at C6: δ 8.5–9.0 ppm for aromatic protons) .
  • HRMS : Verify molecular weight (e.g., [M+H]⁺ at m/z 389.41 for a benzyloxy derivative) .
  • FTIR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Advanced: How can researchers address discrepancies in reported biological activity data (e.g., antimicrobial vs. antifungal)?

Methodological Answer:

  • Assay standardization : Use CLSI/M38-A2 guidelines for MIC determination against Candida spp. .
  • Control compounds : Compare with fluconazole or amphotericin B to validate assay conditions.
  • Structural variables : Test substituent effects (e.g., nitro vs. amino groups) on activity .

Basic: How does the nitro group influence substitution reactions in this scaffold?

Methodological Answer:
The nitro group at C6 directs electrophilic substitution to C5/C7 positions. For nucleophilic substitution (e.g., with amines or thiols):

  • Activation : Nitro’s electron-withdrawing effect enhances leaving-group displacement.
  • Conditions : Use K₂CO₃ in DMF at 80°C for SNAr reactions (e.g., thiols → 64.7% yield) .

Advanced: What solvent effects govern its photophysical behavior in fluorescence applications?

Methodological Answer:

  • Polarity : Acetonitrile:water (7:3) stabilizes excited states, enhancing quantum yield (Φ = 0.42) .
  • pH sensitivity : Protonation of the amino group quenches fluorescence; buffer at pH 7.4 for biological imaging .

Basic: What purification techniques ensure ≥99% purity for biological testing?

Methodological Answer:

  • Column chromatography : Silica gel (hexane:EtOAc, 3:1) removes unreacted precursors.
  • Recrystallization : Use ethanol/water mixtures for high-melting-point derivatives (e.g., >250°C) .
  • HPLC : C18 column with MeOH:H₂O (70:30) for final purity validation .

Advanced: How is regioselective C–H functionalization achieved in naphthalimide derivatives?

Methodological Answer:

  • Direct arylation : Pd₂(dba)₃/P(2-MeOPh)₃ catalyzes C–H bond activation at electron-deficient positions (e.g., C5) .
  • Conditions : Cs₂CO₃ in o-xylene at 120°C for 24 h (yield: 60–70%) .

Basic: How is antimicrobial activity validated against drug-resistant strains?

Methodological Answer:

  • Microdilution assays : Test MICs against Staphylococcus aureus (ATCC 43300) and Candida auris (CDC B11903) .
  • Time-kill studies : Monitor log-phase growth inhibition over 24 h at 2× MIC .

Advanced: What mechanisms explain fluorescence quenching in Fe³⁺ detection?

Methodological Answer:

  • Chelation-enhanced quenching (CHEQ) : Fe³⁰ binds to the Schiff base moiety, inducing PET (photoinduced electron transfer) .
  • Stoichiometry : Job’s plot analysis confirms 1:1 binding (Kd = 1.2 × 10⁶ M⁻¹) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-aminophenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-(4-aminophenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

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